

Preclinical Research Findings on hCA I-IN-4: A Technical Overview

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Compound of Interest		
Compound Name:	hCA I-IN-4	
Cat. No.:	B15578149	Get Quote

Disclaimer: Extensive searches for preclinical research findings on a specific human Carbonic Anhydrase I (hCA I) inhibitor designated as "hCA I-IN-4" did not yield any specific results. The scientific literature readily available through public databases does not contain information on a compound with this name.

To fulfill the user's request for an in-depth technical guide, this document presents a representative overview of preclinical research findings for a well-characterized class of hCA I inhibitors: 4-anilinoquinazoline-based benzenesulfonamides. This information is synthesized from recent scientific publications and is intended to serve as an illustrative example of the data, methodologies, and analyses typically presented in a preclinical research whitepaper for a novel enzyme inhibitor.

Introduction to Carbonic Anhydrase I and its Inhibition

Human Carbonic Anhydrase I (hCA I) is a ubiquitous zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. While it is one of the most abundant and well-studied isoforms, its physiological role is not as clearly defined as other hCA isoforms. However, dysregulation of hCA I has been implicated in certain pathological conditions, making it a potential therapeutic target. The development of isoform-selective inhibitors is a key strategy to modulate its activity for therapeutic benefit while minimizing off-target effects. The 4-anilinoquinazoline-based benzenesulfonamides represent a



promising class of compounds designed to exhibit potent and selective inhibition of hCA isoforms.

Quantitative Inhibition Data

The inhibitory potency of a series of 4-anilinoquinazoline-based benzenesulfonamides was evaluated against hCA I and other relevant isoforms (hCA II, IX, and XII) to determine their efficacy and selectivity. The inhibition constants (Ki) are summarized in the table below.

Compound	hCA I Ki (nM)	hCA II Ki (nM)	hCA IX Ki (nM)	hCA XII Ki (nM)
3a	89.4	8.7	Not Reported	Not Reported
4a	Not Reported	2.4	Not Reported	Not Reported
4b	Not Reported	4.6	Not Reported	Not Reported
4e	91.2	Not Reported	Not Reported	Not Reported
4f	60.9	Not Reported	Not Reported	Not Reported
4g	Not Reported	Not Reported	Not Reported	30.5
Acetazolamide (Standard)	250	Not Reported	Not Reported	Not Reported

Data synthesized from a study on 4-anilinoquinazoline-based benzenesulfonamides.[1]

Experimental Protocols General Synthesis of 4-Anilinoquinazoline-based Benzenesulfonamides

The synthesis of the target compounds generally follows a multi-step protocol. A common approach involves the reaction of a substituted anthranilic acid with chloroacetyl chloride to form an intermediate, which is then treated with an appropriate aniline derivative. The resulting chloride is subsequently reacted with an amine to yield the final 4-anilinoquinazoline product. The purification of the synthesized compounds is typically achieved through techniques such as high-performance liquid chromatography (HPLC).



In Vitro Carbonic Anhydrase Inhibition Assay

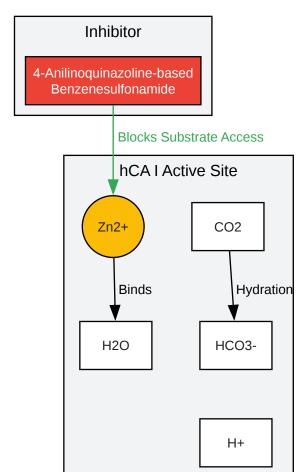
The inhibitory activity of the synthesized compounds against various hCA isoforms (I, II, IX, and XII) is determined using a stopped-flow CO2 hydrase assay. This method measures the enzyme's catalytic activity by monitoring the pH change associated with the hydration of carbon dioxide. The assay is performed at a controlled temperature and pH. The inhibition constant (Ki) is calculated by fitting the enzyme inhibition data to the Michaelis-Menten equation.

Acetazolamide, a known pan-hCA inhibitor, is often used as a standard for comparison.[1]

Visualizations Signaling Pathway Diagram

The primary mechanism of action for benzenesulfonamide-based inhibitors involves the binding of the sulfonamide moiety to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the substrate (CO2) to the catalytic center, thereby inhibiting the enzyme's function.





Simplified Signaling Pathway of hCA I Inhibition

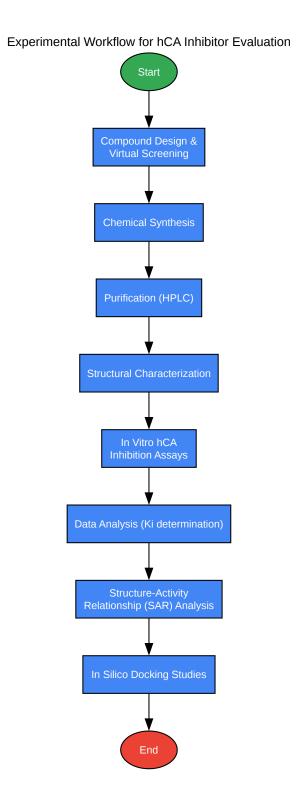
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Caption: Simplified diagram of hCA I inhibition by a benzenesulfonamide-based inhibitor.

Experimental Workflow Diagram

The preclinical evaluation of novel hCA inhibitors typically follows a structured workflow, from initial design and synthesis to in vitro and in silico biological evaluation.





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Caption: General experimental workflow for the preclinical evaluation of hCA inhibitors.



Conclusion

The 4-anilinoquinazoline-based benzenesulfonamides have demonstrated potent inhibitory activity against hCA I, with some compounds showing higher potency than the standard inhibitor acetazolamide.[1] The preclinical data, obtained through rigorous synthesis and in vitro testing, suggest that this class of compounds warrants further investigation. Future studies should focus on comprehensive pharmacokinetic and in vivo efficacy evaluations to determine their therapeutic potential. The detailed structure-activity relationship analysis will be crucial for the design of next-generation inhibitors with enhanced potency and isoform selectivity.

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References

- 1. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies PMC [pmc.ncbi.nlm.nih.gov]
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